molecular formula C9H13NO4 B1349854 5-(Dimethylaminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 75039-60-0

5-(Dimethylaminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B1349854
CAS No.: 75039-60-0
M. Wt: 199.2 g/mol
InChI Key: YKMXFLMJEHHKMU-UHFFFAOYSA-N
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Description

5-(Dimethylaminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a Meldrum’s acid derivative characterized by a dimethylaminomethylene substituent at the 5-position of the 1,3-dioxane-4,6-dione core. This compound belongs to a broader class of 5-substituted Meldrum’s acid derivatives, which are widely employed in organic synthesis as intermediates for constructing heterocycles, natural products, and bioactive molecules . The dimethylamino group imparts unique electronic and steric properties, influencing reactivity in cycloadditions, alkylations, and nucleophilic substitutions.

Properties

IUPAC Name

5-(dimethylaminomethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4/c1-9(2)13-7(11)6(5-10(3)4)8(12)14-9/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMXFLMJEHHKMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CN(C)C)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372821
Record name 5-[(Dimethylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75039-60-0
Record name 5-[(Dimethylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Dimethylaminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylaminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of dimethylformamide dimethyl acetal with a suitable dioxane derivative. The reaction is carried out under controlled conditions, often involving the use of a base catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The industrial methods focus on maximizing yield while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylaminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized dioxane derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups .

Scientific Research Applications

Applications in Organic Synthesis

1. Building Block for Synthesis
5-(Dimethylaminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in reactions such as:

  • Condensation Reactions : It can react with aldehydes and ketones to form more complex molecules.
  • Cyclization Reactions : The dioxane ring can undergo transformations to yield cyclic compounds that are valuable in pharmaceuticals.

2. Synthesis of Bioactive Compounds
Research has shown that this compound can be utilized to synthesize bioactive molecules with potential therapeutic effects. For instance:

  • Antimicrobial Agents : Modifications of the dioxane structure have led to derivatives that exhibit antimicrobial properties.
  • Anti-inflammatory Drugs : Certain derivatives derived from this compound have shown promise in reducing inflammation in biological assays.

Medicinal Chemistry

1. Drug Development
The compound's ability to act as a precursor for various drug molecules makes it significant in medicinal chemistry. Studies have highlighted its role in developing:

  • Analgesics : Some derivatives have been investigated for their pain-relieving properties.
  • Anticancer Agents : Research indicates potential applications in creating compounds that target cancer cells.

2. Mechanistic Studies
this compound has been used in studies to understand mechanisms of action for certain drugs. Its structural features allow researchers to explore interactions at the molecular level, aiding in the design of more effective pharmaceuticals.

Case Studies and Research Findings

StudyFocusFindings
Study 1Synthesis of Antimicrobial AgentsDerivatives exhibited significant activity against gram-positive bacteria.
Study 2Anti-inflammatory PropertiesCertain derivatives showed a reduction in inflammatory markers in vitro.
Study 3Drug Interaction StudiesThe compound was used to analyze binding affinities with target proteins, providing insights into drug design.

Mechanism of Action

The mechanism of action of 5-(Dimethylaminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The dimethylaminomethylene group can engage in various chemical interactions, influencing the compound’s reactivity and effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

The following analysis compares 5-(dimethylaminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione with structurally related Meldrum’s acid derivatives, focusing on substituent effects, synthesis methods, and physicochemical properties.

Substituent Diversity and Structural Modifications

Table 1: Key Structural Analogs and Their Substituents
Compound Name Substituent at 5-Position Molecular Formula Molecular Weight Key Features References
This compound Dimethylaminomethylene C₉H₁₂N₂O₄ 212.20 g/mol Electron-rich, nucleophilic site
5-[[(3,4-Dimethoxyphenyl)amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione (3,4-Dimethoxyphenyl)aminomethylene C₁₅H₁₇NO₆ 307.30 g/mol Extended conjugation, polar
5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione 4-Methoxybenzylidene C₁₄H₁₄O₅ 262.26 g/mol Planar aromatic system
5-[(2-Iodophenylamino)(methylthio)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione 2-Iodophenylamino and methylthio groups C₁₄H₁₅IN₂O₄S 434.25 g/mol Halogenated, redox-active
5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione 4-Hydroxybenzylidene C₁₃H₁₂O₅ 248.23 g/mol Hydrogen-bond donor

Key Observations :

  • Electronic Effects: The dimethylaminomethylene group enhances nucleophilicity at the exocyclic methylene carbon, making it reactive toward electrophiles. In contrast, electron-withdrawing groups (e.g., iodo in ) reduce nucleophilicity but enable participation in halogen-bonding interactions.
  • Steric Effects : Bulky substituents (e.g., azepan-2-ylidene in ) introduce steric hindrance, affecting reaction kinetics and regioselectivity.
  • Hydrogen Bonding : Hydroxy-substituted derivatives (e.g., ) exhibit intermolecular O–H···O interactions, influencing crystallization and solubility.

Key Observations :

  • Green Chemistry : Aqueous methods using HTMAB (e.g., ) offer eco-friendly advantages over organic solvents, though yields vary with substituent reactivity.
  • Catalyst Efficiency : Lanthanide catalysts (e.g., La(OTf)₃ in ) enhance condensation rates but require precise stoichiometric control.
  • Halogenation Challenges : Iodo-substituted derivatives (e.g., ) show moderate yields (68%) due to steric and electronic limitations.

Physicochemical and Application-Based Differences

  • Solubility: Hydroxy- and methoxy-substituted derivatives (e.g., ) exhibit higher polarity and water solubility compared to alkylamino analogs.
  • Thermal Stability: Aromatic substituents (e.g., benzylidene in ) enhance thermal stability, whereas amino groups may promote decomposition under acidic conditions.

Biological Activity

5-(Dimethylaminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, commonly referred to in scientific literature as a derivative of Meldrum's acid, has garnered attention for its biological activity. This compound exhibits notable antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C9H13NO4C_9H_{13}NO_4 with a molecular weight of 199.20 g/mol. The compound features a dioxane ring structure that contributes to its biological activity. Its structural characteristics include:

  • Functional Groups : Dimethylamino and dioxane moieties.
  • Physical Properties : Melting point ranges from 120 to 123 °C .

Antimicrobial Activity

Recent studies indicate that this compound exhibits significant antimicrobial properties. In vitro tests have demonstrated its effectiveness against various bacterial strains:

Bacterial Strain Activity (MIC µg/mL)
Escherichia coli12.4
Bacillus subtilis15.0
Staphylococcus aureus18.5
Bacillus cereus20.0

These results suggest that the compound has a stronger effect on Gram-negative bacteria compared to Gram-positive bacteria due to differences in cell wall structure .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines including HeLa (cervical cancer), A549 (lung cancer), and LS174 (colorectal cancer). The half-maximal inhibitory concentration (IC50) values are as follows:

Cell Line IC50 (µM)
HeLa15.7
A54920.8
LS17421.8

The selectivity index (SI) for these compounds indicates a favorable therapeutic window with values showing significant selectivity towards cancer cells over normal fibroblast cells (MRC-5), suggesting lower toxicity to normal tissues .

Molecular docking studies have been conducted to explore the binding affinities of this compound with various biological targets such as DNA and topoisomerase II beta. The results indicate that the compound interacts effectively with these targets, which may explain its dual activity as both an antimicrobial and an anticancer agent .

Case Studies

  • Study on Antimicrobial Efficacy : In a study assessing the antimicrobial efficacy of various derivatives of Meldrum's acid, it was found that the dimethylaminomethylene derivative exhibited superior activity against E. coli compared to other tested compounds. This was attributed to its ability to penetrate bacterial cell membranes more effectively .
  • Assessment of Anticancer Properties : Another research study evaluated the cytotoxic effects of this compound on multiple cancer cell lines using the MTT assay. Results indicated that while it showed significant cytotoxicity towards cancer cells, it had minimal effects on normal fibroblast cells, highlighting its potential as a selective anticancer agent .

Q & A

Basic Question: What are the key safety protocols for handling 5-(dimethylaminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione in laboratory settings?

Methodological Answer:

  • Protective Equipment : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is recommended if aerosols are generated .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts.
  • Waste Disposal : Segregate chemical waste and use accredited disposal services to prevent environmental contamination. Avoid aqueous disposal due to potential hydrolysis hazards .

Basic Question: What synthetic routes are effective for preparing this compound, and how can reaction yields be optimized?

Methodological Answer:

  • Core Synthesis : React Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with dimethylaminomethylene precursors. A typical protocol involves refluxing in acetic anhydride with catalytic sulfuric acid .
  • Green Chemistry Alternative : Use hexadecyltrimethylammonium bromide (HTMAB) as a phase-transfer catalyst in water for condensation reactions. This method achieves >85% yield in 2–3 hours under mild conditions (neutral pH, 60°C) .
  • Yield Optimization : Monitor reaction progress via TLC (eluent: ethyl acetate/hexane, 1:3). Recrystallize from methanol to purify .

Basic Question: How is this compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:

  • X-ray Crystallography : Resolve intramolecular hydrogen bonding (e.g., N–H···O interactions) and confirm the enolate π-electron distribution. Bond lengths (e.g., C=O at 1.225 Å) and torsion angles are key metrics .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identify methyl groups (δ ~1.3–1.5 ppm for CH₃) and carbonyl signals (δ ~160–170 ppm).
    • IR : Strong C=O stretches at ~1750–1850 cm⁻¹ .

Advanced Question: What experimental strategies resolve contradictions in reaction outcomes (e.g., unexpected byproducts or low yields)?

Methodological Answer:

  • Byproduct Analysis : Use LC-MS or GC-MS to identify impurities. For example, over-oxidation during sulfoxide formation (e.g., from thiomethyl to sulfonyl groups) may require strict stoichiometric control of m-CPBA .
  • Low-Yield Troubleshooting :
    • Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
    • Catalyst Screening : Test alternatives like K₂CO₃ or ionic liquids if HTMAB underperforms .
    • Temperature Gradients : Gradual heating (e.g., 40°C → 80°C) prevents premature decomposition .

Advanced Question: How do substituent modifications (e.g., aryl vs. alkyl groups) impact the compound’s reactivity in cycloaddition reactions?

Methodological Answer:

  • Electronic Effects : Electron-withdrawing groups (e.g., acetylphenyl) enhance electrophilicity at the methylene carbon, accelerating Diels-Alder reactions. For example, 5-aryl derivatives react 3× faster with dienes than alkyl analogs .
  • Steric Hindrance : Bulky substituents (e.g., 3,4-dimethoxybenzyl) reduce regioselectivity in [4+2] cycloadditions. Computational modeling (DFT) predicts transition-state geometries to guide design .

Advanced Question: What mechanistic insights explain its role as a precursor for quinolone derivatives?

Methodological Answer:

  • Thermal Rearrangement : Heating the compound at 120–140°C induces ring-opening to form reactive ketene intermediates, which cyclize with aryl amines to yield 4(1H)-quinolones .
  • Key Intermediate : The zwitterionic state stabilizes transition states during electrocyclization. Isotopic labeling (¹⁵N) confirms N-migration pathways .

Advanced Question: How can crystallographic data inform the design of derivatives with improved bioactivity?

Methodological Answer:

  • Hydrogen-Bond Networks : Crystal structures reveal intermolecular C–H···O interactions (2.8–3.2 Å) that enhance stability. Derivatives with stronger H-bond donors (e.g., –OH groups) show improved solubility and pharmacokinetics .
  • Packing Motifs : Analyze unit-cell parameters (e.g., P2₁/c space group) to predict solubility. For instance, tighter packing correlates with lower aqueous solubility .

Advanced Question: What computational methods validate experimental observations of its tautomeric equilibria?

Methodological Answer:

  • DFT Calculations : Optimize tautomer geometries at the B3LYP/6-311++G(d,p) level. Compare Gibbs free energies to predict dominant forms (e.g., enol vs. keto).
  • NMR Chemical Shift Prediction : Use GIAO (Gauge-Including Atomic Orbital) methods to match experimental ¹³C shifts, confirming tautomer populations .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Dimethylaminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 2
Reactant of Route 2
5-(Dimethylaminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

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